molecular formula C25H18ClN3O2 B2377854 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326832-78-3

2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2377854
CAS No.: 1326832-78-3
M. Wt: 427.89
InChI Key: OQTHNDGRAUTWRT-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a fused isoquinolinone core substituted with a 1,2,4-oxadiazole ring and aromatic substituents. Its structure comprises:

  • A 1,2-dihydroisoquinolin-1-one scaffold, a bicyclic system with a ketone group at position 1.
  • A 3-chlorophenyl group at position 2, contributing steric bulk and electronic effects via the chlorine atom.
  • A 1,2,4-oxadiazole ring at position 4, linked to a 4-ethylphenyl group at position 3 of the oxadiazole.

The oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the ethyl group on the phenyl ring may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-16-10-12-17(13-11-16)23-27-24(31-28-23)22-15-29(19-7-5-6-18(26)14-19)25(30)21-9-4-3-8-20(21)22/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHNDGRAUTWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorophenyl and ethylphenyl derivatives, followed by the formation of the oxadiazole ring. The final step involves the cyclization of these intermediates to form the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and ethylphenyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials and products.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with three analogs (Table 1) and discuss key differences:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
2-(3-Chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (Target Compound) C₂₆H₁₉ClN₃O₂ 452.91 g/mol 3-Chlorophenyl, 4-ethylphenyl-oxadiazole Not Available
2-(4-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one C₂₄H₁₆ClN₃O₃ 429.86 g/mol 4-Chlorophenyl, 3-methoxyphenyl-oxadiazole 1326843-86-0
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₄ClN₅O₃ 407.80 g/mol 4-Chlorophenyl-oxadiazole, 2,5-dimethoxyphenyl-triazole 892777-63-8
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₇H₂₀ClN₃O₂S 510.99 g/mol 4-Chlorophenyl, quinoline-triazole-sulfanyl 488743-87-9

Key Comparisons

Substituent Position and Electronic Effects The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in and , altering steric interactions and electron-withdrawing effects. The 4-ethylphenyl group in the target compound introduces moderate lipophilicity (logP ~4.2 estimated) compared to the polar 3-methoxyphenyl group in (logP ~3.5).

Heterocyclic Core Variations The 1,2-dihydroisoquinolin-1-one core in the target compound and contrasts with the triazole-based systems in and . Isoquinolinones are associated with kinase inhibition (e.g., PARP inhibitors), whereas triazole derivatives often exhibit antimicrobial or anti-inflammatory activity.

For example:

  • ’s methoxy group may enhance solubility for CNS-targeting drugs.
  • ’s quinoline-triazole-sulfanyl motif is structurally similar to antiviral agents.

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to , involving cyclization of amidoxime intermediates with carboxylic acid derivatives. Computational tools like SHELX and Multiwfn could aid in crystallographic analysis and electron-density mapping for structural validation.

Hypothetical Structure-Activity Relationships

  • Lipophilicity : The 4-ethylphenyl group in the target compound may improve membrane permeability over the polar methoxy group in , favoring oral bioavailability.
  • Steric Effects : The 3-chlorophenyl substitution could hinder binding to targets requiring para-substituted aryl interactions, as seen in some kinase inhibitors.
  • Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis may confer advantages over ester- or amide-containing analogs.

Biological Activity

The compound 2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H20ClN3O2
  • Molecular Weight : 425.88 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Inhibition of Kinases : Research indicates that oxadiazole derivatives can inhibit specific kinases involved in cancer progression. The compound’s structure suggests it may act similarly to other oxadiazole-containing compounds that have shown potent kinase inhibition in cellular assays .

Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the oxadiazole moiety is often linked to enhanced antimicrobial efficacy against various pathogens.

Biological Activity Data

Activity Type Effect Reference
Kinase InhibitionModerate to high potency
AntimicrobialEffective against certain bacteria
Anti-inflammatoryPotential COX-II inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Kinase Inhibitor Studies : A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit RET kinase. One study found that a compound structurally similar to our target exhibited significant inhibition of RET kinase activity, suggesting potential applications in cancer therapy .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that certain substitutions on the oxadiazole ring enhanced the antimicrobial activity against Gram-positive bacteria.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures showed promising anti-inflammatory effects, with specific attention to their selective inhibition of COX-II enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .

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